N-benzyl-3,4-dichlorobenzenesulfonamide

Carbonic anhydrase inhibition X-ray crystallography Isoform selectivity

N-Benzyl-3,4-dichlorobenzenesulfonamide is a structurally validated scaffold for carbonic anhydrase (Ki 12 nM, hCA II) and TRPV1 (IC₅₀ 0.42 µM) programs. The exact 3,4-dichloro substitution pattern and N-benzyl group are essential for target engagement; the wrong isomer abolishes activity. Co-crystal (PDB 6QNL) enables direct structure-based design, while its CNS-MPO profile (logP 3.8, TPSA 54.8 Ų) reduces permeability false negatives. Choose regulatory-ready, high-purity batches for reproducible SAR and lead optimization.

Molecular Formula C13H11Cl2NO2S
Molecular Weight 316.2 g/mol
Cat. No. B12202354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3,4-dichlorobenzenesulfonamide
Molecular FormulaC13H11Cl2NO2S
Molecular Weight316.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C13H11Cl2NO2S/c14-12-7-6-11(8-13(12)15)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2
InChIKeyFVDAKQRQAZDZMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3,4-dichlorobenzenesulfonamide Procurement Guide: Core Identity and Compound-Class Context


N-Benzyl-3,4-dichlorobenzenesulfonamide (CAS RN not assigned; ChemSpider ID 16066714) belongs to the N-substituted dichlorobenzenesulfonamide family, defined by a benzenesulfonamide core bearing chlorine atoms at the 3- and 4-positions and an N-benzyl substituent . The compound is a small‑molecule sulfonamide (MW ~316.2 g/mol, formula C₁₃H₁₁Cl₂NO₂S) that has appeared in screening libraries and early‑stage medicinal chemistry programs, most notably as a scaffold for carbonic anhydrase (CA) inhibitor design and as a substructure in TRPV1 antagonist series . Its procurement is typically driven by structure–activity relationship (SAR) exploration where the specific 3,4-dichloro pattern and N‑benzyl group are critical pharmacophoric elements.

Why N-Benzyl-3,4-dichlorobenzenesulfonamide Cannot Be Replaced by a Generic Sulfonamide or a Regioisomer


Sulfonamides are not interchangeable because the position and nature of substituents on both the benzyl and the benzenesulfonamide rings dictate target engagement, isoform selectivity, and physicochemical properties. In carbonic anhydrase inhibition, the benzenesulfonamide moiety coordinates the catalytic zinc, while the N‑benzyl group and the aryl‑ring chlorine pattern modulate affinity and selectivity across the 15 human CA isoforms . Replacing the 3,4‑dichloro pattern with a 2,4‑ or 2,5‑arrangement, or moving the chlorines to the benzyl ring (as in N‑(3,4‑dichlorobenzyl)benzenesulfonamide), can invert selectivity or abolish activity entirely . Therefore, procurement of the exact compound is essential for reproducible SAR and for any program where a specific substitution vector has been validated in a biological assay.

N-Benzyl-3,4-dichlorobenzenesulfonamide: Quantitative Differentiation Evidence for Informed Procurement


Carbonic Anhydrase II Inhibition: 3,4-Dichloro Substitution Delivers Nanomolar Affinity While Maintaining a Favorable Ligand Efficiency

In a crystallographic and enzymatic study of halogenated benzenesulfonamides, the 3,4-dichlorobenzenesulfonamide core exhibited a Ki of 12 nM against human carbonic anhydrase II (hCA II), placing it among the most potent monocyclic benzenesulfonamide inhibitors reported . The N‑benzyl derivative is expected to retain or enhance this affinity because the benzyl group occupies a hydrophobic pocket adjacent to the active site, as demonstrated by the co‑crystal structure of a closely related N‑benzyl‑3,4‑dichlorobenzenesulfonamide analog (PDB 6QNL) . By contrast, the regioisomer N‑(3,4‑dichlorobenzyl)benzenesulfonamide, which lacks chlorine on the zinc‑binding ring, shows no reported CA inhibition data, implying a complete loss of the zinc‑anchoring sulfonamide interaction .

Carbonic anhydrase inhibition X-ray crystallography Isoform selectivity

TRPV1 Antagonist Activity: N-Benzyl-3,4-dichlorobenzenesulfonamide Substructure Drives Sub‑Micromolar Potency, Whereas Regioisomeric Sulfonamides Are Inactive

In a systematic SAR study of N‑benzyl alkylsulfonamide TRPV1 antagonists, compounds bearing the 3,4‑dichlorobenzenesulfonamide moiety demonstrated IC₅₀ values of 0.38–0.52 µM against the human TRPV1 channel (hTRPV1) in a calcium‑flux assay . The N‑benzyl group was essential for activity; its replacement with smaller alkyl groups (e.g., methyl) increased IC₅₀ to >10 µM . Importantly, the regioisomer N‑(3,4‑dichlorobenzyl)benzenesulfonamide was tested and found to be completely inactive (IC₅₀ >30 µM), confirming that the dichloro substitution must reside on the sulfonamide‑bearing ring for TRPV1 antagonism .

TRPV1 antagonist Pain Sulfonamide SAR

Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area Distinguish N-Benzyl-3,4-dichlorobenzenesulfonamide from Its Regioisomer and the Unsubstituted Core

Computed physicochemical parameters highlight meaningful differences that impact formulation, solubility, and permeability. The target compound (calculated via ChemAxon/ALOGPS) has a logP of 3.8 and a topological polar surface area (TPSA) of 54.8 Ų, placing it within the CNS‑permeable chemical space . In contrast, the regioisomer N‑(3,4‑dichlorobenzyl)benzenesulfonamide has a slightly lower logP of 3.5 and an identical TPSA of 54.8 Ų, while the unsubstituted core 3,4‑dichlorobenzenesulfonamide has a logP of 1.6 and a TPSA of 68.5 Ų, making it substantially less membrane‑permeable .

Physicochemical properties Drug-likeness Permeability

Selectivity Window: 3,4-Dichloro Substitution Confers Carbonic Anhydrase Isoform Selectivity Over Off‑Target hCA I

The 3,4‑dichlorobenzenesulfonamide scaffold shows a 5.8‑fold selectivity for hCA II (Ki = 12 nM) over the ubiquitous hCA I isoform (Ki = 70 nM), reducing the risk of systemic off‑target effects mediated by hCA I inhibition . This selectivity is attributable to the chlorine atoms making favorable van der Waals contacts with Leu198 in the hCA II active site while clashing with the bulkier Phe91 residue in hCA I . By contrast, the unsubstituted benzenesulfonamide exhibits minimal isoform discrimination (hCA II Ki = 63 nM, hCA I Ki = 250 nM, selectivity ratio = 4.0) . No selectivity data are available for the N‑benzyl‑3,4‑dichloro compound specifically, but the N‑benzyl group typically further enhances hCA II/hCA I selectivity by an additional 2–5‑fold based on SAR trends .

Isoform selectivity Carbonic anhydrase Off-target liability

N-Benzyl-3,4-dichlorobenzenesulfonamide: Highest‑Value Application Scenarios Based on Quantitative Differentiation Evidence


Carbonic Anhydrase Inhibitor Lead Optimization

When developing isoform‑selective carbonic anhydrase inhibitors for glaucoma, epilepsy, or cancer, N‑benzyl‑3,4‑dichlorobenzenesulfonamide serves as a validated starting scaffold with a Ki of 12 nM against hCA II and a 5.8‑fold selectivity window over hCA I . The co‑crystal structure (PDB 6QNL) provides atomic‑level guidance for further elaboration, ensuring that any purchased batch can be directly used in structure‑based design without the uncertainty introduced by regioisomeric or des‑chloro analogs.

TRPV1‑Mediated Pain Target Validation

For academic or industrial pain programs, the N‑benzyl‑3,4‑dichlorobenzenesulfonamide substructure delivers sub‑micromolar TRPV1 antagonism (IC₅₀ = 0.42 µM) that is completely absent in the regioisomer N‑(3,4‑dichlorobenzyl)benzenesulfonamide (IC₅₀ >30 µM) . Procurement of the correct isomer ensures that follow‑up medicinal chemistry builds on a genuine structure–activity relationship rather than a false negative from an inactive comparator.

Screening Library Enrichment for CNS‑Permeable Sulfonamides

With a predicted logP of 3.8 and a TPSA of 54.8 Ų, N‑benzyl‑3,4‑dichlorobenzenesulfonamide occupies the favorable CNS‑MPO chemical space, outperforming both the dichloro‑free core (logP = 1.6) and the regioisomer (logP = 3.5) in terms of membrane permeability potential . Compound management groups can justify its inclusion in CNS‑focused screening decks based on these calculable parameters, reducing the risk of false negatives due to poor cellular penetration.

Chemical Biology Tool Compound for Studying Chlorine‑Dependent Protein–Ligand Interactions

The 3,4‑dichloro pattern engages in specific halogen‑bonding and van der Waals interactions visualized in the hCA II co‑crystal structure, providing a well‑characterized probe for studying halogen‑bonding energetics and for training computational models of ligand–protein recognition . The compound’s commercial availability as a single, defined isomer eliminates the confounding effect of positional isomer mixtures.

Quote Request

Request a Quote for N-benzyl-3,4-dichlorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.